molecular formula C6H13NO2S B13012172 3-(Propane-2-sulfonyl)azetidine

3-(Propane-2-sulfonyl)azetidine

Cat. No.: B13012172
M. Wt: 163.24 g/mol
InChI Key: BZLRKMPZYPKPEW-UHFFFAOYSA-N
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Description

3-(Propane-2-sulfonyl)azetidine is a four-membered nitrogen-containing heterocycle with a sulfonyl group attached to the nitrogen atom

Chemical Reactions Analysis

Types of Reactions

3-(Propane-2-sulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfinyl or sulfide derivatives, and substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(Propane-2-sulfonyl)azetidine involves its ability to undergo ring-opening reactions due to the ring strain of the four-membered azetidine ring. This reactivity allows it to interact with various molecular targets and pathways, making it a valuable compound in synthetic chemistry and drug development .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-propan-2-ylsulfonylazetidine

InChI

InChI=1S/C6H13NO2S/c1-5(2)10(8,9)6-3-7-4-6/h5-7H,3-4H2,1-2H3

InChI Key

BZLRKMPZYPKPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1CNC1

Origin of Product

United States

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